molecular formula C21H24BF4N3O B2551162 (S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate CAS No. 950842-73-6

(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

Cat. No.: B2551162
CAS No.: 950842-73-6
M. Wt: 421.25
InChI Key: ODDJKWKAKIPVMW-FYZYNONXSA-N
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Description

Chemical Identity and Systematic Nomenclature

The compound (S)-5-benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-triazolo[3,4-c]oxazin-2-ium tetrafluoroborate represents a complex heterocyclic structure with multiple distinguishing features. The systematic nomenclature reflects its intricate molecular architecture, incorporating both the stereochemical designation and the complete structural framework.

The molecular formula C₂₃H₂₈BF₄N₃O corresponds to a molecular weight of 449.29 grams per mole. The Chemical Abstracts Service registry number 925706-40-7 provides unique identification for this specific stereoisomer. The International Union of Pure and Applied Chemistry nomenclature specifically designates the compound as (5S)-5-benzyl-6,6-dimethyl-2-(2,4,6-trimethylphenyl)-5,8-dihydro-triazolo[3,4-c]oxazin-4-ium tetrafluoroborate.

The structural architecture comprises several key components that define its chemical identity. The triazolo-oxazinium core consists of a fused bicyclic system incorporating a 1,2,4-triazole ring and a 1,4-oxazine moiety. The benzyl group attachment at the 5-position contributes to the compound's lipophilicity and steric bulk, while the mesityl group (2,4,6-trimethylphenyl substituent) at the 2-position enhances solubility in nonpolar solvents. The 6,6-dimethyl substitution pattern adds additional steric considerations that influence the compound's three-dimensional conformation.

Structural Component Chemical Feature Contribution
Triazole Ring 1,2,4-triazole framework Core heterocyclic stability
Oxazine Ring 1,4-oxazine moiety Oxygen incorporation and ring fusion
Benzyl Group Phenylmethyl at 5-position Lipophilicity and steric bulk
Mesityl Group 2,4,6-trimethylphenyl at 2-position Solubility enhancement
Dimethyl Groups Two methyl groups at 6-position Steric hindrance and conformational rigidity
Tetrafluoroborate BF₄⁻ counterion Charge balance and crystallinity

The Simplified Molecular Input Line Entry System representation FB-(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C@@HCC4=CC=CC=C4)C provides computational accessibility for database searches and molecular modeling applications. The International Chemical Identifier key PVYSZYZMWZCJCT-BDQAORGHSA-N offers additional verification of structural uniqueness.

The stereochemistry at the 5-position exhibits S-configuration, which proves critical for potential enantioselective interactions in biological systems. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, ensuring consistent nomenclature across different chemical databases and literature sources.

Historical Development of Triazolo-Oxazinium Salts

The development of triazolo-oxazinium salts emerged from broader research into N-heterocyclic carbene precursors and their applications in organocatalysis. The historical progression of these compounds reflects the evolution of understanding regarding azolium salt chemistry and its mechanistic implications for asymmetric synthesis.

Early investigations into azolium salts as precursors to N-heterocyclic carbene catalysts established foundational principles for stereoselective transformations under mild reaction conditions. The recognition that intricate and subtle effects of reagents and catalysts could select discrete mechanistic manifolds led to systematic exploration of different heterocyclic frameworks. This understanding facilitated the catalytic generation of various reactive intermediates, including acyl anions, homoenolates, enolates, and activated carboxylates from common α,β-unsaturated aldehyde starting materials.

The specific development of bicyclic triazolium scaffolds gained prominence due to their widespread employment in N-heterocyclic carbene organocatalysis. The incorporation of fused rings was initially pursued for synthetic utility in accessing chiral, modular triazolyl scaffolds, but subsequent research highlighted the potential for significant impact upon reaction outcomes. These investigations revealed that the common first step to all triazolium-catalyzed transformations involves C(3)-H deprotonation to form the triazolylidene N-heterocyclic carbene.

Research into the impact of fused ring size on C(3) proton transfer reactions provided crucial insights into the structure-activity relationships of bicyclic triazolium salts. Rate constants for deuteroxide-catalyzed C(3)-H/D-exchange of triazolium salts demonstrated significant influence from the size of adjacent fused rings, with kinetic acidity trends following specific patterns based on ring dimensions. These findings established that rates and half-lives of N-heterocyclic carbene generation by C(3)-deprotonation would be significantly influenced by the nature of the fused ring size in bicyclic triazolium precursors.

The development of tricyclic triazolooxazine derived N-heterocyclic carbene precursors represented a significant advancement in this field. Alkylation reactions of tricyclic triazolooxazine frameworks with methyl iodide and ethyl iodide yielded tricyclic triazolooxazine derived N-heterocyclic carbene precursors in yields ranging from 67 to 84 percent. The resulting tricyclic triazolooxazinium iodide salts underwent metallation upon treatment with palladium dichloride in the presence of potassium carbonate in pyridine.

Synthesis protocols for triazolium salts bearing simple aromatic groups established effective methodologies, though researchers encountered variable outcomes when extending these protocols to more complex substitution patterns. The development of specialized synthetic routes for mesityl-substituted derivatives required careful optimization of reaction conditions and purification procedures.

Development Period Research Focus Key Achievements
Early Studies Basic azolium salt chemistry Established N-heterocyclic carbene precursor principles
Mechanistic Understanding Reactive intermediate formation Identified multiple catalytic pathways
Bicyclic Frameworks Triazolium scaffold optimization Developed structure-activity relationships
Tricyclic Systems Advanced heterocyclic architectures Achieved complex molecular frameworks
Current Applications Stereoselective catalysis Enabled enantioselective transformations

Significance of Stereochemical Configuration in Bicyclic Heterocycles

The stereochemical configuration of bicyclic heterocycles, particularly at asymmetric centers, exerts profound influence on their chemical reactivity and biological activity. The S-configuration at the 5-position of the triazolo-oxazinium framework represents a critical structural feature that determines the compound's behavior in asymmetric catalytic processes.

Stereodivergency phenomena in N-heterocyclic carbene catalysis demonstrate the remarkable sensitivity of reaction outcomes to subtle structural modifications. Research comparing structurally identical triazolium and imidazolium precatalysts revealed that these compounds can afford different major products despite nearly identical frameworks. These investigations provided dramatic demonstrations of stereodivergency between chiral imidazolium versus triazolium-derived N-heterocyclic carbene catalysts.

The mechanistic basis for stereochemical control in bicyclic heterocycles involves complex interactions between the catalyst structure and substrate binding. Initial bond-forming events in catalytic cycles often proceed through tandem or concerted mechanisms via boat-like transition states, providing platforms for both observed stereoselectivity and high levels of enantioinduction. The fate of resulting intermediates depends significantly on the nature of the catalyst employed, particularly regarding differences in facial selectivity of subsequent reaction steps.

Detailed analyses of X-ray diffraction data for triazolium salts, combined with computational studies of corresponding triazolylidene N-heterocyclic carbenes, provide insights into structural effects of stereochemical configuration. Changes in internal triazolyl bond angles and positioning of proximal methylene groups with variation in stereochemical environment influence experimental reactivity patterns. These structural features directly correlate with the kinetic acidity of the heterocyclic framework and the facility of N-heterocyclic carbene formation.

The significance of stereochemical configuration extends beyond simple geometric considerations to encompass thermodynamic and kinetic factors. The leaving group ability of N-heterocyclic carbenes varies significantly with stereochemical environment, affecting the fate of tetrahedral intermediates in catalytic cycles. In some cases, specific stereochemical arrangements favor formation of strained ring systems, while alternative configurations promote different elimination pathways leading to more stable products.

Stereochemical Factor Impact on Reactivity Mechanistic Consequence
S-Configuration at 5-position Enhanced enantioselective interactions Improved chiral recognition
Triazole ring orientation Modified leaving group ability Altered reaction pathways
Fused ring geometry Changed kinetic acidity Different N-heterocyclic carbene formation rates
Substituent positioning Varied steric hindrance Selective transition state stabilization
Overall molecular conformation Distinct binding preferences Specific substrate recognition patterns

The practical implications of stereochemical configuration in bicyclic heterocycles extend to their applications in asymmetric synthesis and catalysis. The ability to access different stereochemical outcomes through careful selection of precatalyst structure provides powerful tools for synthetic chemists. These capabilities enable the preparation of complex molecular architectures with predetermined stereochemical relationships, facilitating access to valuable chiral structures under operationally friendly reaction conditions.

Properties

IUPAC Name

(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N3O.BF4/c1-15-9-16(2)21(17(3)10-15)24-14-23-19(12-25-13-20(23)22-24)11-18-7-5-4-6-8-18;2-1(3,4)5/h4-10,14,19H,11-13H2,1-3H3;/q+1;-1/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDJKWKAKIPVMW-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H](COCC3=N2)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is a novel compound with potential biological activities. Its structural complexity and unique properties make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C23H28BF4N3O
  • Molecular Weight : 449.29 g/mol
  • CAS Number : 925706-40-7
  • Appearance : White to off-white powder or crystalline solid
  • Solubility : Very soluble in N,N-Dimethylformamide; soluble in other organic solvents.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of triazolo[3,4-c][1,4]oxazine compounds exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Exhibited activity against Escherichia coli and Salmonella typhi .

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation .

Anticancer Activity

Several studies have reported the anticancer potential of compounds related to triazolo[3,4-c][1,4]oxazines:

  • Cell Proliferation Inhibition : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, it was tested against lung cancer cell lines such as HCC827 and NCI-H358 with IC50 values indicating potent activity .
Cell LineIC50 (µM)
HCC8276.26
NCI-H3586.48
MRC-5 (normal)20.46

The selectivity towards cancer cells versus normal cells is critical for its therapeutic application .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of various derivatives including (S)-5-benzyl-2-mesityl compounds. Results indicated that certain derivatives were able to inhibit biofilm formation significantly more than others .
  • Anticancer Screening :
    • In a comparative study involving multiple compounds from the triazole family, (S)-5-benzyl-2-mesityl demonstrated a higher efficacy in inhibiting tumor cell growth compared to traditional chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate exhibit significant anticancer properties. For instance, derivatives of triazole compounds have been tested for their cytotoxic effects against various cancer cell lines. Studies show that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Properties
The compound has also been examined for its antimicrobial activities. Similar triazolo derivatives have demonstrated efficacy against a range of bacteria and fungi. For example, studies have reported that certain derivatives can inhibit the growth of pathogenic organisms like Mycobacterium smegmatis and Candida albicans, suggesting a role in developing new antimicrobial agents .

Catalysis

This compound functions as a chiral organocatalyst in various chemical reactions. Its ability to facilitate asymmetric synthesis makes it valuable in producing enantiomerically pure compounds. This is particularly useful in pharmaceutical applications where the chirality of a compound can significantly affect its biological activity .

Table: Applications in Catalysis

Reaction TypeRole of CompoundReference
Asymmetric synthesisChiral organocatalyst
Michael additionFacilitates formation of C-C bonds
Aldol reactionsEnhances selectivity

Materials Science

The unique structural features of this compound lend themselves to applications in materials science. Its properties may be exploited in the development of advanced materials such as:

Conductive Polymers
Research into triazole-containing compounds suggests they could be incorporated into conductive polymers due to their electronic properties. This application is particularly relevant for developing organic electronic devices and sensors .

Fluorescent Materials
The potential for these compounds to exhibit fluorescence opens avenues for their use in optoelectronic applications and bioimaging technologies. Fluorescent materials are crucial in various imaging techniques used in biological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

(S)-5-Benzyl-2-(2,4,6-Trichlorophenyl) Analogue
  • Molecular Formula : C₁₈H₁₅BCl₃F₄N₃O
  • Molecular Weight : 482.49 g/mol
  • Key Differences : Replacing mesityl with a 2,4,6-trichlorophenyl group introduces strong electron-withdrawing effects, increasing reactivity but also toxicity (Hazard Statements: H302, H314) . Storage requires inert conditions (2–8°C, dark), unlike the mesityl variant .
  • Applications: Potential use in electrophilic reactions, though safety constraints limit broader adoption.
(S)-5-Benzyl-2-(Perfluorophenyl) Analogue
  • Molecular Formula : C₁₈H₁₃BF₉N₃O
  • Molecular Weight : 485.13 g/mol
  • Key Differences : The perfluorophenyl group confers extreme electron deficiency and thermal stability. Purity is 98%, comparable to the mesityl derivative .
  • Applications : Ideal for high-temperature or oxidative environments, such as materials science or fluorophilic catalysis.

Substituent Variations at the 5-Position

(S)-5-Isopropyl-2-mesityl Analogue
  • Molecular Formula : C₁₇H₂₄BF₄N₃O
  • Molecular Weight : 397.20 g/mol
  • Applications : May serve as a ligand in asymmetric catalysis where smaller substituents are advantageous.

Core Structural Analogues

3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine (CzBBIT)
  • Synthesis : Prepared via CuI-catalyzed coupling (85% yield) in DMF .
  • Key Differences : A fused heterocyclic system lacking the triazoloxazinium core.
  • Applications : Primarily in optoelectronics, contrasting with the ionic nature of the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (2-/5-) Purity Key Properties
Target Compound C₂₃H₂₈BF₄N₃O 449.30 Mesityl / Benzyl ≥97% Chiral, polar solubility, low toxicity
2,4,6-Trichlorophenyl Analogue C₁₈H₁₅BCl₃F₄N₃O 482.49 Trichlorophenyl / Benzyl ≥95% Electron-withdrawing, hazardous
Perfluorophenyl Analogue C₁₈H₁₃BF₉N₃O 485.13 Perfluorophenyl / Benzyl 98% High thermal stability
5-Isopropyl Analogue C₁₇H₂₄BF₄N₃O 397.20 Mesityl / Isopropyl 97% Hydrophobic, reduced steric bulk

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